Tariquidar dihydrochloride
Description
Historical Context and Evolution of ATP-Binding Cassette (ABC) Transporter Inhibitors
The study of ATP-binding cassette (ABC) transporters dates back over five decades, with the discovery of P-glycoprotein (P-gp, or ABCB1) as a key player in the phenomenon of multidrug resistance in cancer cells. mdpi.com ABC transporters are a vast superfamily of membrane proteins that utilize the energy from ATP hydrolysis to move a wide array of substrates across cellular membranes. researchgate.netresearchgate.net In humans, the superfamily consists of 48 genes, categorized into seven subfamilies (ABCA through ABCG). nih.gov The overexpression of certain ABC transporters, particularly P-gp, Breast Cancer Resistance Protein (BCRP/ABCG2), and Multidrug Resistance-associated Protein 1 (MRP1/ABCC1), is a major factor in the failure of chemotherapy. mdpi.comresearchgate.net
This realization spurred the development of inhibitors, or modulators, to block the function of these efflux pumps and restore cancer cell sensitivity to therapeutic drugs. The evolution of these inhibitors is typically categorized into three generations:
First-Generation Inhibitors: These were often existing drugs found to have an incidental inhibitory effect on P-gp. This group includes compounds like the calcium channel blocker verapamil (B1683045) and the immunosuppressant cyclosporine A. While they demonstrated the potential of P-gp inhibition, their use was hampered by low potency, requiring high concentrations that led to significant toxicity and unpredictable pharmacokinetic interactions. researchgate.net
Second-Generation Inhibitors: Developed to improve upon the first generation, these compounds, such as valspodar (B1684362) and biricodar, were designed to be more potent and specific. However, they still suffered from problematic interactions, particularly with the cytochrome P450 3A4 (CYP3A4) enzyme system, which is crucial for metabolizing many chemotherapeutic drugs. This often led to complex and adverse drug-drug interactions.
Third-Generation Inhibitors: This class, which includes tariquidar (B1662512), was developed to overcome the limitations of the earlier generations. oup.com These inhibitors are characterized by high potency, greater specificity for their target transporters, and fewer interactions with other drug metabolism pathways. researchgate.net Tariquidar (XR9576) emerged from this effort as a highly potent and selective P-gp inhibitor, designed to be effective at concentrations low enough to avoid the toxic side effects and complex drug interactions seen with its predecessors. aacrjournals.orgnih.gov
Overview of Tariquidar's Significance in Multidrug Resistance Research
Tariquidar's importance in MDR research stems from its potency and specific mechanism of action. It is a non-competitive inhibitor of P-gp, meaning it does not compete with chemotherapy drugs for the same binding site. researchgate.netaacrjournals.org Instead, it binds to P-gp and locks it in a conformation that prevents the efflux of substrates, specifically by blocking the transition from a closed to an open state during the pump's catalytic cycle. researchgate.netnih.gov This mechanism allows it to effectively inhibit drug transport and restore the intracellular accumulation of anticancer agents. clinicaltrials.gov
Research has demonstrated that tariquidar is a potent inhibitor of P-gp with an IC50 value of 5.1 nM. rndsystems.comglpbio.com It effectively reverses drug resistance in various multidrug-resistant cell lines at nanomolar concentrations. aacrjournals.orgrndsystems.com For instance, at a concentration of 100 nM, tariquidar has been shown to decrease the resistance of ABCB1-expressing cells to doxorubicin (B1662922) by 30-fold. researchgate.net
While developed as a specific P-gp inhibitor, further studies revealed that tariquidar also interacts with other ABC transporters, adding layers to its research significance. It has been identified as an inhibitor of Breast Cancer Resistance Protein (BCRP, ABCG2) and Multidrug Resistance Protein 7 (MRP7, ABCC10). plos.orgacs.org Its effect on BCRP is concentration-dependent; at low concentrations, it acts as a substrate, while at concentrations above 100 nM, it functions as an inhibitor. rndsystems.comacs.org This dual activity is a critical consideration in experimental design. Tariquidar's ability to potently reverse MRP7-mediated resistance to drugs like paclitaxel (B517696) at clinically achievable concentrations further broadens its potential utility in overcoming chemoresistance. plos.org
The following tables summarize key research findings on tariquidar's inhibitory activity and its effect on reversing drug resistance.
Table 1: Inhibitory Activity of Tariquidar on ABC Transporters
| Transporter | Substrate | Tariquidar Concentration | Effect | Citation |
|---|---|---|---|---|
| P-gp (ABCB1) | Doxorubicin | 100 nM | 30-fold decrease in resistance | researchgate.net |
| P-gp (ABCB1) | Calcein-AM | 100 nM | 14-fold increase in accumulation | researchgate.net |
| BCRP (ABCG2) | Mitoxantrone | 100 nM | 2-fold decrease in resistance | researchgate.net |
| BCRP (ABCG2) | Mitoxantrone | 100 nM | 4-fold increase in accumulation | researchgate.net |
| MRP7 (ABCC10) | Paclitaxel, Docetaxel, Vincristine | 0.3 µM | Complete reversal of resistance | plos.org |
Table 2: Tariquidar in Clinical and Preclinical Research
| Study Type | Focus | Key Finding | Citation |
|---|---|---|---|
| Preclinical | P-gp Inhibition Mechanism | Inhibits drug efflux by blocking the transition of P-gp to an open conformation. | nih.gov |
| Phase I Clinical Trial | Combination with Vinorelbine | Tariquidar is a potent P-gp antagonist with minimal side effects and pharmacokinetic interactions. | aacrjournals.orgnih.gov |
| Phase II Clinical Trial | Advanced Breast Carcinoma | Showed limited clinical activity in restoring sensitivity to anthracyclines or taxanes. | nih.gov |
| Preclinical (Bacterial) | Bacterial Efflux Pumps | Potent inhibitory effect against certain bacterial efflux pumps, overcoming resistance to ciprofloxacin (B1669076). | oup.comnih.gov |
| Preclinical (CNS) | P-gp at Blood-Brain Barrier | Co-administration enhanced the central nervous system exposure of the drug ondansetron. | nih.gov |
Tariquidar's potent and sustained inhibition of P-gp, along with its effects on other key ABC transporters, makes it an invaluable tool in the ongoing effort to understand and overcome multidrug resistance in cancer and other fields. aacrjournals.orgclinicaltrials.gov Although some clinical trials were halted, it remains a benchmark compound for studying the role of P-gp in drug resistance. plos.orgnih.gov
Properties
Molecular Formula |
C38H38N4O6.2HCl |
|---|---|
Molecular Weight |
719.66 |
Synonyms |
N-[2-[[[4-[2-(3,4-dihydro-6,7-dimethoxy-2(1H)-isoquinolinyl)ethyl]phenyl]amino]carbonyl]-4,5-dimethoxyphenyl]-3-quinolinecarbxamide dihydrochloride |
Origin of Product |
United States |
Molecular Mechanisms of Tariquidar Dihydrochloride Interaction with Abc Transporters
P-glycoprotein (ABCB1) as a Primary Target
Tariquidar (B1662512) was initially developed as a highly specific and potent inhibitor of P-glycoprotein (P-gp), a well-characterized ABC transporter that confers resistance to a wide array of chemotherapeutic agents. nih.govtandfonline.com Its interaction with P-gp is multifaceted, involving high-affinity binding and significant modulation of the transporter's catalytic cycle.
Characterization of P-glycoprotein Inhibition Potency and Affinity
Tariquidar exhibits sub-nanomolar to low nanomolar potency in inhibiting P-gp. tocris.commedchemexpress.com Studies have consistently demonstrated its high affinity for the transporter. The dissociation constant (Kd) for Tariquidar's binding to P-gp has been reported to be approximately 5.1 nM. medchemexpress.com Furthermore, its half-maximal inhibitory concentration (IC50) for P-gp ATPase activity has been measured at 5.1 nM. tocris.comacs.org In cellular assays, Tariquidar has been shown to have an IC50 of 114 pM for the inhibition of P-gp-mediated efflux. researchgate.netmdpi.com
Table 1: Potency and Affinity of Tariquidar for P-glycoprotein (ABCB1)
| Parameter | Value | Reference |
|---|---|---|
| Dissociation Constant (Kd) | 5.1 nM | medchemexpress.com |
| IC50 (ATPase Activity) | 5.1 nM | tocris.comacs.org |
| IC50 (Cellular Efflux) | 114 pM | researchgate.netmdpi.com |
Investigation of Non-competitive Binding Mechanisms
Research indicates that Tariquidar acts as a non-competitive inhibitor of P-gp. nih.govtandfonline.com This mode of inhibition suggests that Tariquidar does not directly compete with P-gp substrates for the same binding site. oup.com Instead, it is believed to bind to a distinct site on the transporter, thereby inducing conformational changes that prevent the transport of substrates. nih.govtandfonline.com
Allosteric Modulation and Substrate Overlap with P-glycoprotein
Tariquidar functions as an allosteric modulator of P-gp. nih.gov Its binding to a site distinct from the substrate-binding pocket induces conformational changes that affect the transporter's function. While it is a potent inhibitor, there has been some debate about whether it is also a substrate for P-gp. However, multiple in vitro studies have concluded that Tariquidar is a potent inhibitor and not a substrate of human and mouse P-gp. nih.gov
Breast Cancer Resistance Protein (BCRP/ABCG2) Interactions
While initially recognized for its specificity towards P-gp, subsequent research revealed that Tariquidar also interacts significantly with another important ABC transporter, the Breast Cancer Resistance Protein (BCRP), also known as ABCG2. nih.govacs.orgacs.org
Tariquidar's Dual Role as Substrate and Inhibitor for BCRP
Tariquidar exhibits a concentration-dependent dual role in its interaction with BCRP. acs.orgnih.govacs.org At lower concentrations, Tariquidar acts as a substrate for BCRP, meaning it is transported by the pump. tocris.comacs.orgnih.govacs.org This was demonstrated by the observation that Tariquidar stimulates the ATPase activity of BCRP, a characteristic of BCRP substrates. acs.orgnih.gov The concentration required for 50% stimulation of BCRP's ATP hydrolysis was found to be 138.4 ± 21.4 nM. acs.orgnih.gov
Conversely, at higher concentrations (typically ≥100 nM), Tariquidar acts as an inhibitor of BCRP function. tocris.comacs.orgnih.govacs.orgacs.org This inhibition is likely competitive, arising from its activity as a substrate at lower concentrations. acs.orgnih.gov
Table 2: Interaction of Tariquidar with Breast Cancer Resistance Protein (BCRP/ABCG2)
| Interaction | Concentration | Effect | Supporting Evidence | Reference |
|---|---|---|---|---|
| Substrate | Low concentrations | Transported by BCRP | Stimulation of BCRP ATPase activity (EC50 = 138.4 ± 21.4 nM) | acs.orgnih.gov |
| Inhibitor | High concentrations (≥100 nM) | Blocks BCRP-mediated transport | Inhibition of fluorescent substrate accumulation | tocris.comacs.orgnih.govacs.orgacs.org |
Tariquidar's interaction with P-glycoprotein (P-gp) is characterized by high affinity and potency. Molecular studies have revealed that Tariquidar inhibits the drug efflux function of P-gp by impeding the conformational changes necessary for the transport cycle. nih.gov It effectively locks the transporter in a closed state, thereby preventing the release of substrates. nih.govresearchgate.net This inhibitory action is achieved by binding to the transmembrane domains of P-gp. nih.gov Interestingly, while it inhibits drug efflux, Tariquidar can activate the ATPase activity of P-gp, suggesting a complex allosteric modulation of the transporter's functions. nih.govresearchgate.net
Recent cryo-electron microscopy (cryo-EM) structures have provided atomic-level insights into this interaction. These studies show that two Tariquidar molecules can bind simultaneously to P-gp, occupying both the drug-binding pocket and an access tunnel. frontiersin.org This dual binding mode is thought to be responsible for the potent inhibition of P-gp-mediated transport. frontiersin.org The binding is facilitated by a membrane-assisted mechanism, where the lipid bilayer pre-organizes Tariquidar into a conformation that is favorable for binding to the transporter. frontiersin.org
Concentration-Dependent BCRP Modulation Mechanisms
The interaction of Tariquidar with the Breast Cancer Resistance Protein (BCRP/ABCG2) is notably dependent on its concentration. At lower, nanomolar concentrations, Tariquidar acts as a substrate for BCRP. nih.govnih.gov In this capacity, it is transported by BCRP, which can be observed through the stimulation of BCRP's ATPase activity. researchgate.net
However, as the concentration of Tariquidar increases to 100 nM and above, its role shifts from a substrate to an inhibitor of BCRP. nih.govnih.govresearchgate.net At these higher concentrations, Tariquidar competitively inhibits the transport of other BCRP substrates. nih.govresearchgate.net This dual activity highlights the complexity of its interaction with BCRP and has significant implications for its clinical application, where local concentrations can vary.
Cryo-EM structures of BCRP in complex with Tariquidar have revealed that a single Tariquidar molecule binds within the transporter's binding pocket in a C-shaped conformation. nih.govbiorxiv.org This binding mode is similar to how one of the two Tariquidar molecules binds to P-gp. nih.govbiorxiv.org The structural data provides a basis for understanding how Tariquidar can be recognized and transported at low concentrations, while at higher concentrations, it may saturate the binding site and impede the transport of other substrates.
Table 1: Concentration-Dependent Interaction of Tariquidar with BCRP
| Tariquidar Concentration | Primary Interaction with BCRP | Molecular Effect |
|---|---|---|
| Low (nanomolar) | Substrate | Stimulates BCRP ATPase activity; is transported by BCRP. nih.govresearchgate.net |
| High (≥100 nM) | Inhibitor | Competitively inhibits transport of other BCRP substrates. nih.govnih.govresearchgate.net |
Specificity Profile and Lack of Significant Interaction with Multidrug Resistance-associated Protein 1 (MRP1/ABCC1)
A key feature of Tariquidar's specificity profile is its lack of significant interaction with the Multidrug Resistance-associated Protein 1 (MRP1/ABCC1). nih.govnih.gov Studies have consistently shown that Tariquidar does not inhibit the function of MRP1, nor does it appear to be a substrate for this transporter. nih.gov This selectivity is a critical attribute, as it allows for the targeted inhibition of P-gp and, at higher concentrations, BCRP, without affecting the transport activity of MRP1. This specificity is advantageous in overcoming multidrug resistance mediated by P-gp or BCRP while not interfering with the physiological functions of MRP1.
Comparative Analysis of Tariquidar's Interactions Across ABC Transporter Subfamilies
Tariquidar exhibits a distinct pattern of interaction across the ABCB, ABCG, and ABCC subfamilies of transporters, primarily targeting members of the ABCB and ABCG families.
Within the ABCB subfamily , Tariquidar is a highly potent and specific inhibitor of P-glycoprotein (ABCB1). nih.gov Its interaction is characterized by high-affinity binding that locks the transporter in an inhibited conformational state. nih.gov
Table 2: Comparative Interaction of Tariquidar with ABC Transporter Subfamilies
| Transporter (Subfamily) | Interaction Profile | Key Molecular Mechanisms |
|---|---|---|
| P-glycoprotein (P-gp/ABCB1) | Potent Inhibitor | Locks transporter in a closed conformation; dual molecule binding. nih.govfrontiersin.org |
| Breast Cancer Resistance Protein (BCRP/ABCG2) | Substrate (low conc.) / Inhibitor (high conc.) | Stimulates ATPase at low concentrations; competitively inhibits at high concentrations. nih.govresearchgate.net |
| Multidrug Resistance-associated Protein 1 (MRP1/ABCC1) | No Significant Interaction | Does not inhibit or act as a substrate. nih.gov |
In Vitro Methodologies and Cellular Research Findings with Tariquidar Dihydrochloride
Reversal of Multidrug Resistance in Established Cell Line Models
The primary application of Tariquidar (B1662512) in in vitro settings is the reversal of the MDR phenotype, which is often conferred by the overexpression of P-gp. Research has consistently demonstrated that Tariquidar can restore the sensitivity of various multidrug-resistant human tumor cell lines to conventional anticancer drugs. nih.gov This reversal is achieved at nanomolar concentrations, highlighting the potency of the compound. nih.gov For instance, in the NCI/ADR^RES^ cell line, which exhibits high resistance to doxorubicin (B1662922), the addition of 300 nM Tariquidar significantly diminishes this resistance. taylorandfrancis.com Similarly, complete reversal of doxorubicin resistance is achieved in other cell lines at Tariquidar concentrations ranging from 25 to 80 nM. selleckchem.com The duration of P-gp inhibition by Tariquidar is notably persistent, lasting for at least 22 to 23 hours after the compound is removed from the cell culture medium. nih.govselleckchem.com
The efficacy of Tariquidar in reversing P-gp-mediated resistance has been demonstrated across a range of cancer cell lines, including those derived from murine colon carcinoma (MC26), murine mammary carcinoma (EMT6/AR1.0), human small-cell lung carcinoma (H69/LX4), and human ovarian carcinoma (2780AD). selleckchem.com In these models, Tariquidar has been shown to significantly decrease the IC50 values of various chemotherapeutic agents, effectively re-sensitizing the resistant cells to treatment.
Table 1: Effect of Tariquidar on Doxorubicin IC50 in Resistant Cell Lines
| Cell Line | Cancer Type | Tariquidar Concentration (µM) | Fold Decrease in Doxorubicin IC50 | Reference |
|---|---|---|---|---|
| MC26 | Murine Colon Carcinoma | 0.1 | 5-fold | selleckchem.com |
| EMT6/AR1.0 | Murine Mammary Carcinoma | 0.1 | 22 to 150-fold | selleckchem.com |
| H69/LX4 | Human Small-Cell Lung Carcinoma | 0.1 | ||
| 2780AD | Human Ovarian Carcinoma | 0.1 | ||
| NCI/ADR^RES^ | Human Breast Cancer | 0.3 | Significant decrease from 104-fold resistance to 7-fold | taylorandfrancis.com |
Quantitative Assessment of Intracellular Accumulation of Efflux Substrates
A key mechanism by which Tariquidar reverses MDR is through the inhibition of P-gp-mediated drug efflux, leading to an increased intracellular concentration of chemotherapeutic agents. nih.gov Various in vitro assays have been developed to quantify this effect. A common method involves the use of fluorescent P-gp substrates, such as Rhodamine 123 and calcein-AM. nih.govresearchgate.net In cells overexpressing P-gp, the accumulation of these fluorescent dyes is typically low due to active efflux. However, in the presence of Tariquidar, P-gp is inhibited, resulting in a dose-dependent increase in intracellular fluorescence, which can be measured by techniques like flow cytometry. nih.govnih.gov
Radiolabeled substrates, such as [³H]-vinblastine, are also utilized to measure intracellular drug accumulation. medchemexpress.com In P-gp-expressing CHrB30 cells, Tariquidar was found to increase the steady-state accumulation of cytotoxic agents to levels comparable to those in non-P-gp-expressing AuxB1 cells, with an EC50 of 487 nM. selleckchem.comselleckchem.com These quantitative assays are crucial for determining the potency of Tariquidar in inhibiting P-gp function and for understanding its concentration-dependent effects on drug accumulation.
Modulation of Cytotoxicity of Chemotherapeutic Agents in Resistant Cells
By increasing the intracellular concentration of anticancer drugs, Tariquidar effectively modulates their cytotoxic effects in resistant cells. This potentiation of cytotoxicity is a direct consequence of P-gp inhibition. In vitro studies have extensively documented the ability of Tariquidar to significantly lower the IC50 values of various chemotherapeutic agents in MDR cell lines. For example, in human and mouse P-gp expressing cells, Tariquidar sensitized the cells to paclitaxel (B517696) in a concentration-dependent manner. nih.gov
The synergistic effect of Tariquidar with a range of chemotherapeutic drugs, including doxorubicin, paclitaxel, etoposide, and vincristine, has been observed in numerous resistant tumor models. nih.gov This chemosensitizing activity has also been noted in multiple myeloma cells, where Tariquidar was shown to reverse hypoxia-induced resistance to proteasome inhibitors like bortezomib (B1684674) and carfilzomib. nih.gov
Table 2: Modulation of Paclitaxel Cytotoxicity by Tariquidar in P-gp Expressing Cell Lines
| Cell Line | P-gp Type | Tariquidar Concentration | Effect on Paclitaxel IC50 | Reference |
|---|---|---|---|---|
| KB-8-5-11 | Human | 10 nM | Significant decrease (P < 0.01) | nih.gov |
| 100 nM | Significant decrease (P < 0.001) | |||
| 1 µM | Significant decrease (P < 0.001) | |||
| C3M | Mouse | 100 nM | Significant decrease (P < 0.001) | nih.gov |
| 1 µM | Significant decrease (P < 0.001) |
Advanced Cell-Based Assays for Transporter Function
To delve deeper into the molecular interactions between Tariquidar and P-gp, advanced cell-based assays are employed. The vanadate-sensitive P-gp ATPase assay is one such method. This assay measures the ATP hydrolysis activity of P-gp, which is coupled to drug transport. Tariquidar has been shown to inhibit the vanadate-sensitive ATPase activity of P-gp by 60-70%, with a potent IC50 value of 43 nM. selleckchem.comselleckchem.com This suggests that Tariquidar interferes with the energy-dependent mechanism of the transporter. ovid.com
Furthermore, studies have indicated that Tariquidar exhibits high-affinity binding to P-gp, with a Kd of 5.1 nM in the CHrB30 cell line and a Bmax of 275 pmol/mg. selleckchem.comselleckchem.com The interaction is non-competitive with P-gp substrates. selleckchem.com Recent cryo-electron microscopy (cryo-EM) structures of inhibitor-bound human P-gp have provided insights into the inhibition mode, revealing that third-generation inhibitors like Tariquidar can bind in pairs, simultaneously occupying the central drug-binding pocket and a regulatory access tunnel. frontiersin.org
Studies on Synergistic Effects with Combinatorial Agents
The potential of Tariquidar to enhance the efficacy of existing anticancer therapies has led to in vitro studies investigating its synergistic effects with various combinatorial agents. The co-delivery of Tariquidar and a cytotoxic drug, such as paclitaxel, has been explored as a promising approach to overcome MDR. nih.gov Liposomal formulations designed to co-deliver both agents have demonstrated significant re-sensitization of resistant ovarian cancer cells to paclitaxel. nih.govnih.gov
In multiple myeloma cells, the combination of Tariquidar with proteasome inhibitors has been shown to be an effective strategy to counteract hypoxia-induced drug resistance. nih.gov These studies provide a preclinical rationale for combination therapies aimed at simultaneously targeting cancer cells and their resistance mechanisms.
Investigation of Tariquidar's Impact on Non-Mammalian Cellular Systems
While the majority of research on Tariquidar has focused on mammalian cancer cells, some studies have explored its effects on non-mammalian systems. Interestingly, Tariquidar has been shown to have a potent inhibitory effect on certain bacterial efflux pumps in vitro. oup.com This suggests that the utility of Tariquidar may extend beyond oncology to potentially address multidrug resistance in infectious diseases. In a study examining its effect on the susceptibility of various bacterial strains to ciprofloxacin (B1669076), Tariquidar demonstrated a significant reduction in the minimum inhibitory concentration (MIC) for certain bacteria, indicating its ability to increase intracellular drug concentration by inhibiting bacterial efflux pumps. oup.com
Preclinical in Vivo Research Paradigms and Biological Impact of Tariquidar Dihydrochloride
Efficacy Studies in Animal Models of Drug Resistance
Tariquidar (B1662512) has demonstrated significant efficacy in enhancing the activity of chemotherapeutic agents in various preclinical models of P-gp-mediated drug resistance. Its primary mechanism of action is the inhibition of P-gp, an efflux pump that actively transports a wide range of anticancer drugs out of tumor cells, thereby restoring their intracellular concentration and cytotoxic effect. nih.govnih.gov
In a mouse model of drug-resistant tumors, the co-administration of tariquidar with paclitaxel (B517696) resulted in significantly greater inhibition of tumor growth compared to paclitaxel alone. umn.edu This enhanced therapeutic efficacy was attributed to the increased accumulation of paclitaxel within the drug-resistant tumor cells. umn.edu Similarly, in a chemoresistant breast tumor model, the combination of doxorubicin (B1662922) and tariquidar led to a notable reduction in tumor volume. researchgate.net Studies in pediatric refractory solid tumors also showed objective responses, including complete and partial responses, when tariquidar was combined with cytotoxic drugs like doxorubicin, docetaxel, or vinorelbine. nih.gov
| Animal Model | Chemotherapeutic Agent | Key Finding with Tariquidar Co-administration | Reference |
| Mouse model of drug-resistant tumor | Paclitaxel | Significantly greater inhibition of tumor growth. | umn.edu |
| Chemoresistant JC breast tumor model (BALB/c mice) | Doxorubicin | Significant reduction in tumor volume. | researchgate.net |
| Children and adolescents with refractory solid tumors | Doxorubicin, Docetaxel, Vinorelbine | Objective responses observed (1 complete, 2 partial). | nih.gov |
| Murine mammary carcinoma (EMT6AR1.0) | Doxorubicin (to induce resistance) | [11C]tariquidar showed higher retention in P-gp overexpressing tumors. | nih.gov |
Modulation of Drug Disposition at the Blood-Brain Barrier (BBB)
The blood-brain barrier (BBB) expresses high levels of P-gp, which significantly restricts the entry of many therapeutic agents into the central nervous system (CNS). nih.gov Tariquidar has been extensively studied for its ability to inhibit P-gp at the BBB, thereby increasing the CNS penetration of P-gp substrates. nih.govnih.gov
Impact on Central Nervous System (CNS) Penetration of P-glycoprotein Substrates
Preclinical studies in rodents have consistently shown that tariquidar dramatically increases the brain concentration of various P-gp substrates. For instance, co-administration of tariquidar with paclitaxel in nude mice led to a sustained fivefold increase in the brain concentration of paclitaxel. nih.govnih.gov Similarly, in rats, tariquidar administration resulted in up to a 12-fold increase in the brain volume of distribution of (R)-11C-verapamil, a model P-gp substrate, as measured by positron emission tomography (PET). snmjournals.org This effect is primarily due to an increased influx rate of the substrate across the BBB. snmjournals.orgnih.gov
The ability of tariquidar to enhance CNS penetration has also been explored for other drugs. In a mouse model of experimental autoimmune encephalomyelitis, tariquidar facilitated the penetration of Astragaloside IV into the CNS. researchgate.net Furthermore, it increased the brain concentrations of the tyrosine kinase inhibitors asciminib (B605619) and nilotinib. researchgate.net
| P-gp Substrate | Animal Model | Effect on CNS Penetration with Tariquidar | Reference |
| Paclitaxel | Nude mice | Fivefold increase in brain concentration. | nih.govnih.gov |
| (R)-11C-verapamil | Rats | Up to a 12-fold increase in brain distribution volume. | snmjournals.org |
| Loperamide | Rats | 2.3-fold increase in brain levels. | researchgate.net |
| Astragaloside IV | EAE mice | Enhanced penetration into the CNS. | researchgate.net |
| Asciminib | Mice | Increased plasma and brain concentrations. | researchgate.net |
| Nilotinib | Mice | Increased brain concentrations. | researchgate.net |
Differential Effects in Transporter Knockout Animal Models
Studies using transporter knockout mice have been instrumental in elucidating the specific role of P-gp and another important efflux transporter, Breast Cancer Resistance Protein (BCRP), in the activity of tariquidar. PET imaging studies with [11C]tariquidar revealed that at tracer doses, the radiotracer did not enter the brains of wild-type, abcb1a/b knockout, or abcg2 knockout mice. nih.gov Significant brain entry was only observed in triple knockout mice lacking both P-gp (abcb1a/b) and BCRP (abcg2), indicating that both transporters actively efflux tariquidar from the BBB at low concentrations. nih.govnih.gov
However, at higher, pharmacologically active doses, tariquidar effectively inhibits P-gp. In wild-type mice, a high dose of tariquidar led to a 2.8-fold increase in the brain uptake of [11C]tariquidar. nih.gov Interestingly, in Mdr1a/b(-/-) mice, there was no change in [11C]tariquidar uptake, while in Bcrp1(-/-) mice, the uptake was increased by 6.8-fold, further confirming that BCRP is a significant transporter of tariquidar at the BBB. nih.gov
| Animal Model | Key Finding | Reference |
| Wild-type, abcb1a/b knockout, abcg2 knockout mice | Negligible brain entry of tracer dose [11C]tariquidar. | nih.gov |
| abcb1a/b/abcg2 triple knockout mice | Significant brain entry of tracer dose [11C]tariquidar. | nih.gov |
| Wild-type mice | 2.8-fold increase in brain uptake of [11C]tariquidar with a high dose of unlabeled tariquidar. | nih.gov |
| Mdr1a/b(-/-) mice | No change in brain uptake of [11C]tariquidar with a high dose of unlabeled tariquidar. | nih.gov |
| Bcrp1(-/-) mice | 6.8-fold increase in brain uptake of [11C]tariquidar with a high dose of unlabeled tariquidar. | nih.gov |
Influence on Efflux Transporter Function in Peripheral Organs
While the focus of many preclinical studies has been on the BBB, tariquidar's inhibition of P-gp in peripheral organs is also a critical aspect of its biological impact. Inhibition of P-gp in organs such as the liver and kidneys can alter the disposition and potential toxicity of co-administered drugs. nih.gov
In nude mice, co-administration of tariquidar with paclitaxel resulted in higher brain-to-plasma ratios of paclitaxel compared to the second-generation P-gp modulator valspodar (B1684362). nih.gov This suggests that tariquidar may preferentially modulate P-gp at the BBB over peripheral tissues, which could lead to a more favorable therapeutic window with reduced systemic toxicity. nih.govnih.gov Clinical studies in humans have also shown that tariquidar can reduce the clearance of the imaging agent 99mTc-sestamibi from the liver, which is consistent with the inhibition of hepatic P-gp. nih.govaacrjournals.org
Investigations into Tariquidar's Role in Bacterial Multidrug Resistance
Emerging research has explored the potential of tariquidar to combat multidrug resistance in bacteria, which can also be mediated by efflux pumps. An in vitro study investigated the ability of tariquidar to overcome resistance to the antibiotic ciprofloxacin (B1669076) in strains of Staphylococcus aureus and Stenotrophomonas maltophilia. nih.govoup.com
The results showed that tariquidar dose-dependently increased the susceptibility of S. aureus to ciprofloxacin, with a notable 10-fold reduction in the minimum inhibitory concentration (MIC) for a strain overexpressing the NorA efflux pump. nih.gov This effect was correlated with an increased intracellular accumulation of ciprofloxacin. nih.gov However, tariquidar did not show any effect against Pseudomonas aeruginosa. nih.gov These findings suggest that tariquidar may have a potent inhibitory effect on certain bacterial efflux pumps, opening a potential new avenue for its application in infectious diseases. nih.govoup.com
| Bacterial Strain | Antibiotic | Effect of Tariquidar | Reference |
| Staphylococcus aureus 1199B (overexpresses NorA) | Ciprofloxacin | 10-fold reduction in MIC. | nih.gov |
| Staphylococcus aureus 29213 | Ciprofloxacin | Dose-dependently increased susceptibility. | nih.gov |
| Pseudomonas aeruginosa 27853 | Ciprofloxacin | No effect observed. | nih.gov |
| Stenotrophomonas maltophilia BAA-85 | Ciprofloxacin | No improvement in susceptibility. | nih.gov |
Exploration of Unexpected Biological Effects in Model Organisms
While initially developed as a specific P-gp inhibitor, further research has revealed that tariquidar also interacts with BCRP/ABCG2. nih.govacs.orgaxonmedchem.com At low concentrations, tariquidar acts as a substrate for BCRP, while at higher concentrations (≥100 nM), it functions as an inhibitor of both P-gp and BCRP. nih.govacs.org This dual activity was an unexpected finding and has significant implications for its in vivo use, as the net effect of tariquidar depends on its concentration and the relative expression levels of P-gp and BCRP in different tissues. nih.gov
Another unexpected finding comes from studies on isolated mitochondria. Tariquidar was found to decrease the mitochondrial resistance to calcium stress and sensitize the mitochondrial permeability transition pore (mPTP) to opening, particularly by counteracting the protective effects of ADP and ATP. nih.gov This suggests a potential off-target effect on mitochondrial function, which is an important consideration for its therapeutic application. nih.gov
Structure Activity Relationship Sar and Rational Design of Tariquidar Analogs
Medicinal Chemistry Approaches to Tariquidar (B1662512) Analog Synthesis
The synthesis of tariquidar analogs has been a fertile ground for medicinal chemists, employing various strategies to modify its core structure. nih.gov A central theme in these synthetic endeavors involves alterations to the linker connecting the tetrahydroisoquinoline (THIQ) moiety to the rest of the molecule. nih.govtaylorandfrancis.com The anthranilamide nucleus has also been a common target for modification, with some analog series retaining this feature while others explore different chemical spaces. nih.gov
One notable synthetic route involves the CuI-catalyzed N/O-aryl coupling for the creation of tariquidar analogs. This method has proven effective in generating derivatives for subsequent evaluation of their inhibitory activity against the ABCB1 transporter.
Elucidation of Key Structural Elements for Efflux Pump Inhibitory Activity
The inhibitory prowess of tariquidar and its analogs is intricately linked to specific structural features that govern their interaction with efflux pumps like P-gp and BCRP. nih.gov Through extensive SAR studies, researchers have identified several key elements crucial for potent inhibition. researchgate.net
Quantitative structure-activity relationship (QSAR) and 3D-QSAR analyses have been instrumental in pinpointing the essential properties for anti-MDR activity. researchgate.netresearchgate.net These studies have consistently highlighted the importance of:
Lipophilicity: A high degree of lipophilicity is a common characteristic of potent P-gp inhibitors. researchgate.net
Molecular Size and Bulkiness: A larger molecular structure and steric bulk contribute to stronger inhibitory effects. researchgate.net
Aromaticity: The presence of aromatic ring systems is a significant factor in the inhibitory potency. researchgate.net
Hydrogen Bond Acceptors: The ability to form hydrogen bonds is critical for the interaction between the inhibitor and the transporter. researchgate.netresearchgate.net
Specifically, Free-Wilson analysis and pharmacophore modeling suggest that a bulky aromatic ring system with a heteroatom at the third position relative to the anthranilamide nucleus is beneficial for strong inhibitory potency. researchgate.net The tetrahydroisoquinoline scaffold itself is considered a "privileged scaffold" due to its ability to bind to multiple targets with high affinity, making it a valuable component in the design of anticancer agents. taylorandfrancis.com
Interestingly, while tariquidar was initially developed as a specific P-gp inhibitor, it has been shown to also interact with BCRP, acting as a substrate at low concentrations and an inhibitor at higher concentrations. nih.gov This dual activity underscores the complexity of its interactions and the importance of understanding the structural determinants of selectivity. taylorandfrancis.comnih.gov
Table 1: Inhibitory Activity of Selected Tariquidar Analogs
| Compound | Modification | Target | IC50 (nM) |
|---|---|---|---|
| Tariquidar (XR9576) | - | P-gp | 25-80 nih.gov |
| UR-MB108 | Tariquidar derivative | ABCG2 | ~80 taylorandfrancis.com |
| UR-MB136 | Tariquidar derivative | ABCG2 | ~80 taylorandfrancis.com |
| Analog with phenethyl dicarbamate | Dicarbamate with phenethyl moiety | P-gp | More active than verapamil (B1683045) researchgate.net |
| Analog with benzyl (B1604629) dicarbamate | Dicarbamate with benzyl moiety | P-gp | More active than verapamil researchgate.net |
This table is generated based on available data in the provided search results and is for illustrative purposes. IC50 values can vary depending on the experimental conditions and cell lines used.
Computational Modeling and Molecular Dynamics Simulations of Transporter-Inhibitor Complexes
Computational methods have become indispensable tools for unraveling the intricate details of how tariquidar and its analogs interact with efflux transporters at the molecular level. nih.govfrontiersin.org Molecular dynamics (MD) simulations and docking studies have provided invaluable insights into the binding mechanisms and conformational changes that underpin inhibition. nih.govnih.gov
MD simulations have been employed to study the conformational landscape of P-gp in the presence of tariquidar. rsc.org These simulations have revealed that tariquidar binding induces a more open inward-facing conformation of P-gp, with the nucleotide-binding domains (NBDs) becoming highly dynamic. rsc.org An intriguing finding is the active role of membrane lipids, which appear to be recruited by the inhibitor and enhance the conformational restriction of the transporter's transmembrane domain (TMD). rsc.org
Recent all-atom MD simulations have characterized the binding pathways of tariquidar to human P-gp, suggesting a "membrane-assisted" mechanism. nih.gov These studies indicate that the lipid membrane may pre-configure tariquidar into an active conformation for efficient binding. nih.gov Cryo-electron microscopy (cryo-EM) structures have further illuminated the binding mode, showing that third-generation inhibitors like tariquidar can bind in pairs, occupying both the central drug-binding pocket and an access tunnel that may function as a regulatory site. frontiersin.org
In silico docking studies have also been used to identify potential binding sites for tariquidar within the transmembrane segments of P-gp. nih.gov These computational predictions, combined with experimental techniques like cross-linking studies, have helped to map the tariquidar binding pocket at the interface of the two transmembrane wings of the protein. nih.gov
Development of Novel Tariquidar Derivatives with Enhanced Selectivity or Potency
The rational design of novel tariquidar derivatives is an ongoing effort aimed at developing inhibitors with improved potency, selectivity, and pharmacokinetic properties. nih.govnih.gov By leveraging the knowledge gained from SAR studies and computational modeling, researchers are systematically modifying the tariquidar scaffold to create next-generation MDR modulators. researchgate.net
The development of dicarbamate derivatives bearing phenethyl or benzyl moieties has yielded compounds with increased P-gp inhibitory activity compared to the parent compound and even the first-generation inhibitor verapamil. researchgate.net Some of these derivatives have also shown selective antiproliferative activity in P-gp overexpressing cells, indicating a dual role in reversing MDR. researchgate.net
The synthesis of a series of amide-functionalized 2,4-bispyridyl thiophene (B33073) compounds has led to the discovery of a highly potent and selective Dyrk1A inhibitor, demonstrating the successful application of rational design principles to create derivatives with specific target profiles. nih.gov While not a direct tariquidar analog, this work exemplifies the strategies used to achieve enhanced selectivity.
The ultimate goal is to design inhibitors that can effectively block the efflux of chemotherapeutic drugs from cancer cells without causing significant side effects. nih.gov The continuous cycle of design, synthesis, and biological evaluation of novel tariquidar derivatives holds the promise of delivering more effective treatments for multidrug-resistant cancers. nih.govnih.gov
Advanced Research Techniques and Future Trajectories for Tariquidar Dihydrochloride Studies
Application of Positron Emission Tomography (PET) in Preclinical Transporter Imaging
Positron Emission Tomography (PET) has emerged as a crucial noninvasive imaging tool for studying the in vivo activity of drug transporters like P-gp. researchgate.net Radiolabeled forms of tariquidar (B1662512), such as [11C]tariquidar, are being used in preclinical small-animal PET scans to visualize and quantify P-gp expression levels in tumors. nih.gov This approach helps in understanding the distribution and function of P-gp and the effectiveness of inhibitors like tariquidar.
Preclinical studies using PET have demonstrated that tariquidar can significantly inhibit P-gp function at the blood-brain barrier (BBB). snmjournals.orgnih.gov For instance, research in rats using (R)-[11C]verapamil, a P-gp substrate, showed a substantial increase in its brain penetration after the administration of tariquidar, indicating potent P-gp inhibition. snmjournals.org This has significant implications for treating brain tumors and other central nervous system diseases where the BBB limits drug efficacy. nih.gov Comparative studies have also shown that among several radiotracers, [11C]tariquidar is superior in distinguishing between tumors with high and low P-gp expression, making it a promising candidate for patient selection in clinical trials. nih.gov
However, the interaction of tariquidar with other transporters, such as the breast cancer resistance protein (BCRP), adds a layer of complexity to the interpretation of PET imaging data. nih.govrndsystems.com Research has shown that tariquidar can act as a substrate for BCRP at low concentrations and an inhibitor at higher concentrations. nih.govrndsystems.com This dual role necessitates careful consideration in the design and analysis of PET studies.
Development of Targeted Drug Delivery Systems for Tariquidar
To maximize the therapeutic benefit of tariquidar while minimizing potential systemic toxicities, researchers are actively developing targeted drug delivery systems. nih.govnih.gov The rationale is to ensure that tariquidar and the co-administered chemotherapeutic agent are delivered simultaneously and specifically to the tumor cells. nih.gov
Nanoparticle-based systems are at the forefront of this research. For example, core-shell nanoparticles have been engineered to sequentially release tariquidar and a cytotoxic drug like docetaxel. researchgate.net This design involves a docetaxel-loaded core and a tariquidar-loaded shell, aiming to first inhibit the P-gp efflux pumps with tariquidar, thereby allowing for increased intracellular accumulation and efficacy of docetaxel. researchgate.net
Another approach involves the use of long-circulating liposomes for the co-delivery of tariquidar and paclitaxel (B517696). nih.govnih.gov These liposomes are designed to accumulate in tumor tissue through the enhanced permeability and retention (EPR) effect and have shown significant success in resensitizing resistant tumors to paclitaxel in preclinical models. researchgate.net Furthermore, functionalizing nanoparticles with targeting ligands, such as biotin, has demonstrated enhanced tumor targeting and greater inhibition of tumor growth in drug-resistant mouse models. nih.gov
Table 1: Examples of Targeted Drug Delivery Systems for Tariquidar
| Delivery System | Co-delivered Drug | Key Findings | Reference |
| Core-shell nanoparticles | Docetaxel | Sequential release of tariquidar then docetaxel, overcoming multidrug resistance. researchgate.net | researchgate.net |
| Long-circulating liposomes | Paclitaxel | Significant resensitization of resistant ovarian cancer cells to paclitaxel. nih.govnih.gov | nih.govnih.gov |
| Biotin-functionalized nanoparticles | Paclitaxel | Enhanced tumor targeting and greater inhibition of tumor growth in vivo. nih.gov | nih.gov |
Integration of Omics Technologies to Elucidate Resistance Mechanisms
Understanding the multifaceted nature of drug resistance requires a systems-level approach. The integration of "omics" technologies, such as genomics, proteomics, and transcriptomics, is providing unprecedented insights into the mechanisms of resistance that tariquidar aims to overcome. dtic.mil
Proteomic approaches, for instance, utilize techniques like mass spectrometry to identify and quantify the expression of a wide array of proteins, including drug transporters, in cancer cells. dtic.mil This allows researchers to study changes in protein expression in response to drug exposure and to identify potential new targets for therapy. dtic.mil By analyzing the proteome of drug-resistant cells, scientists can better understand how transporters like P-gp contribute to the resistance phenotype and how inhibitors like tariquidar can modulate this.
Genomic and transcriptomic analyses help in identifying genetic variations and changes in gene expression that are associated with drug resistance. nih.gov For example, upregulation of the ABCB1 gene, which encodes P-gp, is a well-known mechanism of resistance. mdpi.com Omics studies can reveal other, less-characterized genes and pathways that also contribute to resistance, providing a more comprehensive picture. This knowledge is crucial for developing more effective combination therapies and for identifying biomarkers that can predict a patient's response to treatment with tariquidar.
Identification of Novel Therapeutic Combinations and Strategies for Overcoming Multifactorial Resistance
The clinical success of tariquidar and other P-gp inhibitors has been limited, in part, by the multifactorial nature of drug resistance. Tumors can employ multiple mechanisms to evade the effects of chemotherapy, making the inhibition of a single transporter like P-gp insufficient in some cases. mdpi.com
Current research is focused on identifying novel therapeutic combinations that can address this complexity. This includes combining tariquidar with a variety of chemotherapeutic agents, such as doxorubicin (B1662922), vinorelbine, and docetaxel, in clinical and preclinical studies. researchgate.netnih.govaacrjournals.org The goal is to find synergistic combinations that are both effective and well-tolerated.
Furthermore, strategies are being explored to overcome resistance mediated by other ABC transporters. Since tariquidar also interacts with BCRP, understanding its concentration-dependent effects is crucial for designing effective treatment protocols. nih.govrndsystems.com There is also a growing interest in developing inhibitors that can target multiple transporters simultaneously or in combining tariquidar with inhibitors of other resistance pathways. mdpi.com For example, some studies are investigating the use of tariquidar to reverse resistance to targeted therapies like PARP inhibitors, where P-gp upregulation has been identified as a resistance mechanism. taylorandfrancis.com
Future Directions in Modulating ABC Transporters for Enhanced Drug Efficacy
The field of ABC transporter modulation is continually evolving, with several promising future directions aimed at enhancing drug efficacy. nih.govexlibrisgroup.com A key area of focus is the development of next-generation inhibitors with improved specificity and potency, and fewer off-target effects. nih.gov
Personalized medicine approaches, guided by PET imaging and omics-based diagnostics, hold great promise. nih.govnih.gov By identifying patients whose tumors overexpress P-gp and are therefore most likely to benefit from tariquidar, treatment can be tailored for maximum efficacy. nih.gov
Moreover, the development of novel drug delivery systems will continue to be a major research thrust. researchgate.net The ability to co-localize P-gp inhibitors and anticancer drugs within tumor cells is a critical step towards overcoming resistance. nih.govnih.gov As our understanding of the structural biology of ABC transporters deepens, structure-based drug design will play an increasingly important role in the development of new and more effective modulators. frontiersin.org The ultimate goal is to develop strategies that can effectively and safely overcome the challenge of multidrug resistance, leading to improved outcomes for cancer patients.
Q & A
Advanced Research Question
- Radioligand Binding : [<sup>3</sup>H]-Tariquidar (specific activity: 3.0 GBq/μmol) quantifies binding affinity (Bmax = 275 pmol/mg) .
- High-Performance Liquid Chromatography (HPLC) : Assess purity (>99%) and stability under physiological conditions .
- Mass Spectrometry : Confirm molecular identity (C38H38N4O6, MW: 646.73) and degradation products .
Methodological Insight : Cross-validate results with orthogonal methods (e.g., surface plasmon resonance for kinetic analysis) .
How does this compound compare to other P-gp inhibitors (e.g., Zosuquidar, Reversin 121)?
Advanced Research Question
Tariquidar exhibits higher specificity for P-gp (Kd = 5.1 nM) compared to Zosuquidar (IC50 ~ 60 nM) and Reversin 121 (broad-spectrum inhibition). Its non-competitive mechanism avoids substrate competition, unlike competitive inhibitors .
Methodological Insight : Perform head-to-head comparisons in multidrug-resistant (MDR) cell lines using flow cytometry to measure efflux inhibition .
What are the limitations of using this compound in combination therapies?
Advanced Research Question
While Tariquidar enhances chemotherapeutic efficacy, its pharmacokinetic interactions (e.g., CYP3A4 inhibition) may alter drug metabolism. Additionally, chronic use risks toxicity due to P-gp inhibition in normal tissues (e.g., blood-brain barrier disruption) .
Methodological Insight : Use physiologically based pharmacokinetic (PBPK) modeling to predict drug-drug interactions and optimize dosing regimens .
How should researchers address batch-to-batch variability in this compound?
Basic Research Question
Verify purity (>98%) via HPLC and NMR, and confirm biological activity using standardized assays (e.g., P-gp ATPase activity). Store lyophilized powder at -20°C and avoid freeze-thaw cycles in solution .
Methodological Insight : Include internal controls (e.g., verapamil as a reference inhibitor) in every experiment to normalize data .
What are the implications of Tariquidar’s solubility and stability for experimental design?
Basic Research Question
Tariquidar’s high DMSO solubility (100 mg/mL) facilitates in vitro dosing, but residual solvent (>0.1%) may affect cell viability. In vivo, its dihydrochloride salt form improves aqueous solubility for oral administration .
Methodological Insight : Pre-test solvent concentrations using vehicle controls and validate stability under assay conditions via LC-MS .
How can researchers optimize this compound for clinical translation?
Advanced Research Question
Focus on improving bioavailability (e.g., nanoparticle encapsulation) and reducing off-target effects via structural analogs (e.g., TTT-28, a selective ABCB1 inhibitor). Prioritize biomarkers (e.g., P-gp expression in tumors) for patient stratification .
Methodological Insight : Use patient-derived xenograft (PDX) models to evaluate efficacy in heterogeneous tumor microenvironments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
